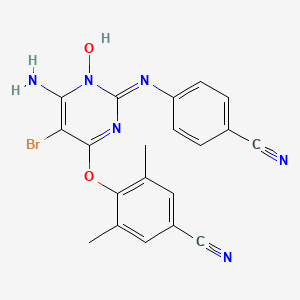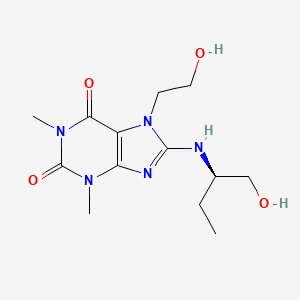
4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt typically involves the reaction of azo compounds with phenol, followed by a reaction with aniline and an acetylating agent . The final product is obtained by reacting with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulphooxy and sulphonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce aromatic amines .
Scientific Research Applications
4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mechanism of Action
The mechanism of action of 4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form stable complexes with these biomolecules, affecting their function and activity . The specific pathways involved depend on the context of its application, such as its use as a dye or therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)benzenesulfonic acid
- 4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)aniline
Uniqueness
4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt is unique due to its specific structural features, such as the presence of both sulphooxy and sulphonyl groups, which contribute to its distinct chemical properties and applications .
Properties
CAS No. |
85765-41-9 |
|---|---|
Molecular Formula |
C16H16N4Na2O10S3 |
Molecular Weight |
566.5 g/mol |
IUPAC Name |
disodium;4-acetamido-2-amino-5-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H18N4O10S3.2Na/c1-10(21)18-14-8-13(17)16(32(24,25)26)9-15(14)20-19-11-2-4-12(5-3-11)31(22,23)7-6-30-33(27,28)29;;/h2-5,8-9H,6-7,17H2,1H3,(H,18,21)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
VPIIHWNBJJJYOB-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)N)S(=O)(=O)[O-])N=NC2=CC=C(C=C2)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)






